molecular formula C15H17N7OS B2419013 N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide CAS No. 1797593-18-0

N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide

Cat. No. B2419013
CAS RN: 1797593-18-0
M. Wt: 343.41
InChI Key: BCBMZLVJKMBFIA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. Unfortunately, without specific information on this compound, it’s difficult to provide a detailed synthesis analysis.


Molecular Structure Analysis

The molecular structure of this compound, as implied by its name, is likely quite complex. It would be expected to have several rings and functional groups, which could lead to interesting chemical properties .

Scientific Research Applications

Synthesis and Imaging Applications

The compound has been synthesized and studied for its potential as a PET (Positron Emission Tomography) imaging agent. For example, research by Wang et al. (2018) focused on the synthesis of a related compound for imaging of IRAK4 enzyme in neuroinflammation, indicating the compound's relevance in neuroimaging and neuroinflammatory research (Wang et al., 2018).

Neuroinflammation and Disease Monitoring

Compounds like N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide have been used in the development of PET tracers for monitoring neuroinflammation. Horti et al. (2019) developed a PET radiotracer for targeting CSF1R, a microglia-specific marker, which is significant for studying neuroinflammatory diseases like Alzheimer’s and Parkinson’s (Horti et al., 2019).

Antimetabolite Properties in Pharmaceutical Research

These compounds are also explored for their antimetabolite properties, as shown in research by Abdelriheem et al. (2017), who synthesized various pyrazolo[1,5-a]pyrimidines and related compounds with potential pharmaceutical applications (Abdelriheem et al., 2017).

Receptor Interaction Studies

The compound and its analogs have been studied for their interactions with cannabinoid receptors, indicating its potential for research in neuropharmacology and drug design, as explored by Shim et al. (2002) (Shim et al., 2002).

properties

IUPAC Name

N-[[1-(3-cyanopyrazin-2-yl)piperidin-4-yl]methyl]-4-methylthiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N7OS/c1-10-13(24-21-20-10)15(23)19-9-11-2-6-22(7-3-11)14-12(8-16)17-4-5-18-14/h4-5,11H,2-3,6-7,9H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCBMZLVJKMBFIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)NCC2CCN(CC2)C3=NC=CN=C3C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N7OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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